2-amino-2-(2,4-dichlorophenyl)acetic Acid
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Overview
Description
2-amino-2-(2,4-dichlorophenyl)acetic Acid is a useful research compound. Its molecular formula is C8H7Cl2NO2 and its molecular weight is 220.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Herbicide Formulation and Agricultural Use
Research on 2,4-Dichlorophenoxyacetic acid (2,4-D), a variant of 2-amino-2-(2,4-dichlorophenyl)acetic acid, includes its use in herbicide formulations. A study compared a new formulation containing the acid form of 2,4-D with other formulations, highlighting its efficacy, surfactant properties, and compatibility with fertilizers (Volgas, Mack, & Roberts, 2005).
Potential as an Anti-Inflammatory Agent
2,4-D, commonly known as a plant auxin and herbicide, was explored for its potential anti-inflammatory properties. Through in silico molecular modeling and in vivo studies, 2,4-D exhibited high affinity toward COX-2 enzyme, suggesting its potential as an anti-inflammatory agent (Khedr, Shehata, & Mohamed, 2014).
Antibacterial and Antifungal Activities
Organotin compounds derived from 2-(2,6-dichlorophenyl)aminophenyl-acetic acid were synthesized and their antibacterial and antifungal activities assessed. These new compounds were characterized using various spectral techniques (Bhatti, Ali, Masood, Mazhar, & Qureshi, 2000).
Cancer Risk Evaluation
The similarity of 2,4-D to the naturally occurring plant hormone IAA and its historical use led to studies evaluating its potential cancer risk. This research provides insights into the long-term health implications of 2,4-D exposure (Gandhi, Wandji, & Snedeker, 2000).
Scientometric Review on Toxicity
A scientometric review on 2,4-D herbicide toxicity summarizes developments in this field, analyzing global trends and research gaps. This approach offers a comprehensive overview of the research trajectory and future directions (Zuanazzi, Ghisi, & Oliveira, 2020).
Conformational Studies
Studies on molecular co-crystals containing variants of phenoxyacetic acid, including 2,4-D, were conducted to understand their conformations. This research contributes to the knowledge of the structural aspects of these compounds (Lynch, Barfield, Frost, Antrobus, & Simmons, 2003).
Detection in Biological Material
A novel method for detecting 2,4-dichlorophenol, a derivative of 2,4-D, in biological materials was developed. This method's specificity and sensitivity are crucial for identifying 2,4-D poisoning cases (Patil, Patil, Patil, Kulkarni, Chandegaonkar, & More, 2019).
Effects on Human Dental Pulp Stem Cells
Research on the effects of 2,4-D on human dental pulp stem cells (hDPSCs) revealed its impact on cell viability, oxidative stress, and apoptosis. This is significant for understanding the biological effects of 2,4-D on human cells (Mahmoudinia, Niapour, Ghasemi Hamidabadi, & Mazani, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential area of investigation for this compound.
Mode of Action
It is known that similar compounds, such as indole derivatives, have diverse biological activities . They interact with their targets and cause changes that result in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to influence a wide range of biochemical pathways . These compounds can affect the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
Similar compounds, such as indole derivatives, have been shown to have diverse biological activities .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Properties
IUPAC Name |
2-amino-2-(2,4-dichlorophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUSXKBQYIPZDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378231 |
Source
|
Record name | 2-amino-2-(2,4-dichlorophenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299169-13-4 |
Source
|
Record name | 2-amino-2-(2,4-dichlorophenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.